molecular formula C15H15NO3 B8758202 Benzyl 2-[(pyridin-2-yl)oxy]propanoate CAS No. 605680-44-2

Benzyl 2-[(pyridin-2-yl)oxy]propanoate

Cat. No. B8758202
CAS RN: 605680-44-2
M. Wt: 257.28 g/mol
InChI Key: ZVKCIDZFHPKTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(pyridin-2-yl)oxy]propanoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[(pyridin-2-yl)oxy]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[(pyridin-2-yl)oxy]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

605680-44-2

Product Name

Benzyl 2-[(pyridin-2-yl)oxy]propanoate

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-pyridin-2-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-9-5-6-10-16-14)15(17)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

ZVKCIDZFHPKTAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-hydroxypyridine (2.9 g, 30 mmol), benzyl lactate (5.0 g, 21 mmol) and triphenylphosphine (12 g, 47 mmol) in 100 mL of methylene chloride was added diethylazodicarboxylate (7.8 mL, 45 mmol) at 0° C. The reaction was allowed to warm to room temperature for 4 h. The resulting mixture was diluted with hexane (100 mL) and concentrated with 20 g of silica gel. The material was loaded onto a silica gel column, which was eluted with 10% ethyl acetate in hexane to give the title compound. 1H NMR (500 MHz, CD3OD): δ 8.00 (dd, 1H), 7.68 (ddd, 1H), 7.36-7.28 (m, 5 H), 6.94 (dd, 1H), 6.84 (dd, 1H), 5.30 (q, 1H), 5.18 (s, 2H), 1.59 (d, 3H). LC-MS: m/e 258 (M+H)+ (3.3 min).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.